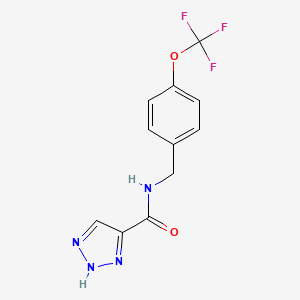

N-(4-(三氟甲氧基)苄基)-1H-1,2,3-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide is a nitrogen-rich molecule that is likely to possess interesting chemical and physical properties due to the presence of the trifluoromethoxy group and the triazole ring. While the specific compound is not directly mentioned in the provided papers, similar compounds with triazole rings and carboxamide groups have been synthesized and studied for various applications, including their potential as energetic materials and their biological activity against cancer cell lines.

Synthesis Analysis

The synthesis of nitrogen-rich triazole compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole involves a three-step synthesis starting from diaminomaleodinitrile . Similarly, the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides involves a Cu(I)-catalyzed azide–alkyne cycloaddition, which is a common method for constructing triazole rings . These methods could potentially be adapted for the synthesis of N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of triazole-containing compounds can be determined using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, revealing that it belongs to the monoclinic system . This information is crucial for understanding the molecular geometry and potential intermolecular interactions that can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to their reactive functional groups. The carboxamide group, for example, can be involved in condensation reactions to form amides, esters, and peptides . The triazole ring itself can be a site for further functionalization or participate in cycloaddition reactions, as seen in the synthesis of steroidal triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds are influenced by their molecular structure. The presence of the trifluoromethoxy group can impart unique properties, such as increased thermal stability and distinct electronic effects. For example, the thermal stability of nitrogen-rich energetic compounds can be measured using differential scanning calorimetry (DSC), and their density and enthalpy of formation can be calculated using computational methods . Additionally, the biological activity of triazole compounds, such as their antitumor activity, can be evaluated using in vitro pharmacological assays .

科学研究应用

合成和表征

一系列 N-(二茂铁甲基)苯甲酰胺衍生物已经合成,展示了一种方法学方法,该方法可能与合成类似于 N-(4-(三氟甲氧基)苄基)-1H-1,2,3-三唑-5-甲酰胺的化合物有关。这些化合物使用核磁共振、质谱和 X 射线晶体学进行表征,为相关化合物的结构解析提供了基础 (Kelly 等,2007)。

生物活性

合成化合物的生物学评估,特别是那些具有氟代部分和三唑环的化合物,已显示出对各种癌细胞系的细胞毒性作用。这表明 N-(4-(三氟甲氧基)苄基)-1H-1,2,3-三唑-5-甲酰胺 在探索抗癌特性方面的潜在研究应用 (Butler 等,2013)。

机理见解

对叔酰胺酰化的研究和 1-酰氧亚胺盐的形成提供了机理见解,这些见解可以应用于 N-(4-(三氟甲氧基)苄基)-1H-1,2,3-三唑-5-甲酰胺 的合成和反应性研究。这些研究深入研究了甲酰胺衍生物的反应性和它们的潜在转化,这可能与所讨论化合物的进一步功能化有关 (Bottomley & Boyd,1980)。

抗菌应用

1,4-二取代 1,2,3-三唑衍生物作为潜在抗菌剂的合成和评估突出了 N-(4-(三氟甲氧基)苄基)-1H-1,2,3-三唑-5-甲酰胺 的一个可能的应用领域。这些研究表明,三唑环上的修饰可以赋予显着的抗菌性能,这可以指导对类似化合物的研究 (Jadhav 等,2017)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that the trifluoromethoxy group is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (seh) .

Biochemical Pathways

Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to exhibit various activities, including acting as inhibitors of human soluble epoxide hydrolase .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

属性

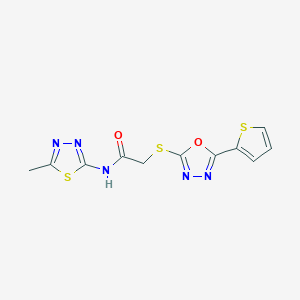

IUPAC Name |

N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2/c12-11(13,14)20-8-3-1-7(2-4-8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNYPOFGOFPJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NNN=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)